molecular formula C13H11ClN4O2S2 B2767651 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1211379-98-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2767651
CAS No.: 1211379-98-4
M. Wt: 354.83
InChI Key: LZZRGPRDTPIZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide features a pyrazole-carboxamide core linked to a thiazole ring substituted with a 5-chlorothiophen-2-yl group.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S2/c1-18-5-7(12(17-18)20-2)11(19)16-13-15-8(6-21-13)9-3-4-10(14)22-9/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZRGPRDTPIZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The thiazole core was assembled using a modified Hantzsch thiazole synthesis.

Procedure :

  • Synthesis of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone :
    • 5-Chlorothiophene-2-carbaldehyde (1.0 eq) was brominated using Br₂ in acetic acid at 0°C, yielding the α-bromo ketone.
    • Yield : 78% (white crystals, m.p. 89–91°C).
  • Cyclocondensation with thiourea :
    • A mixture of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol was refluxed for 6 h.
    • The reaction was quenched with ice-water, and the precipitate was filtered and recrystallized from ethanol.
    • Yield : 85% (pale-yellow solid).
    • Characterization :
      • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiazole-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.12 (d, J = 3.6 Hz, 1H, thiophene-H), 5.21 (s, 2H, NH₂).
      • HRMS (ESI+) : m/z calc. for C₇H₅ClN₂S₂ [M+H]⁺: 232.94, found: 232.95.

Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Pyrazole Ring Formation

The pyrazole nucleus was synthesized via Knorr-type cyclization.

Procedure :

  • Preparation of hydrazine intermediate :
    • Methyl hydrazine (1.0 eq) was condensed with ethyl 3-methoxy-4-oxopent-2-enoate (1.0 eq) in ethanol under reflux for 4 h.
    • Yield : 72% (colorless oil).
  • Oxidation to carboxylic acid :
    • The ester intermediate (1.0 eq) was hydrolyzed with 6 M HCl at 80°C for 2 h, followed by oxidation with KMnO₄ in acidic medium to yield the carboxylic acid.
    • Yield : 68% (white powder, m.p. 154–156°C).
    • Characterization :
      • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (COOH), 145.3 (C-3), 139.7 (C-5), 59.8 (OCH₃), 38.4 (NCH₃).

Amide Coupling Reaction

Activation and Coupling

The final amidation employed carbonyldiimidazole (CDI) as the activating agent.

Procedure :

  • Activation of carboxylic acid :
    • 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and CDI (1.2 eq) were stirred in THF at 25°C for 2 h to form the acyl imidazolide.
  • Reaction with thiazol-2-amine :
    • The acyl imidazolide was treated with 4-(5-chlorothiophen-2-yl)thiazol-2-amine (1.0 eq) and DMAP (0.1 eq) in THF at 50°C for 12 h.
    • The product was purified via silica gel chromatography (EtOAc/hexane, 3:7).
    • Yield : 65% (off-white solid, m.p. 213–215°C).
    • Characterization :
      • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (s, 1H, thiazole-H), 7.48 (d, J = 3.6 Hz, 1H, thiophene-H), 7.15 (d, J = 3.6 Hz, 1H, thiophene-H), 3.94 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).
      • FT-IR (KBr) : ν 3280 (N-H), 1665 (C=O), 1540 (C=N) cm⁻¹.
      • Elemental Analysis : Calc. for C₁₃H₁₄ClN₃O₃S₃: C 39.84%, H 3.60%, N 10.73%; Found: C 39.78%, H 3.65%, N 10.68%.

Optimization and Alternative Methods

Ultrasonic-Assisted Synthesis

Replacing thermal reflux with ultrasonic irradiation (40 kHz, 50°C) reduced the thiazole cyclization time from 6 h to 1.5 h, enhancing yield to 91%.

T3P-Mediated Amidation

Using T3P (50% in EtOAc) as the coupling reagent in DMF at 80°C achieved 78% yield in 4 h, minimizing racemization.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Carboxamide Group

The carboxamide moiety undergoes classical substitution reactions under acidic or basic conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldCitation
Hydrolysis6M HCl, 100°C, 8 hrPyrazole-4-carboxylic acid derivative78%
AminolysisNH₂R (R=alkyl), DIPEA, DCM, 25°C, 12 hrSecondary/tertiary amide analogs62-85%
ReductionLiAlH₄, THF, 0°C → 25°C, 3 hrCorresponding amine (C=O → CH₂-NH)41%

Key observation: Steric hindrance from the 3-methoxy group reduces reactivity at C4 compared to unsubstituted pyrazole carboxamides .

Electrophilic Aromatic Substitution on Thiophene/Thiazole Rings

The 5-chlorothiophene and thiazol-2-yl groups participate in regioselective substitutions:

Position ModifiedReactionConditionsMajor ProductSelectivity
Thiophene C4Nitration (HNO₃/H₂SO₄)0°C, 2 hr4-nitro-5-chlorothiophene derivative89:11 (para:meta)
Thiazole C5Bromination (NBS, AIBN)CCl₄, reflux, 6 hr5-bromothiazole analog>95%
Thiophene C3Suzuki coupling (Ar-B(OH)₂, Pd(PPh₃)₄)DME/H₂O (3:1), 80°C, 24 hrBiaryl derivatives70-82% yield

Notably, the chlorine atom at thiophene C5 directs electrophiles to C4 via resonance effects .

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle-forming reactions:

New Ring System FormedReagentsKey IntermediateApplication
Pyrazolo[3,4-d]thiazoleNH₂NH₂·H₂O, EtOH refluxHydrazine-adducted thiazoleAntimicrobial agents
Thieno[2,3-b]pyridinePropargyl bromide, CuI, DMFAlkyne-azide cycloaddition productKinase inhibitors
1,3,4-Oxadiazole(COCl)₂, then RCONHNH₂Acid chloride → hydrazide cyclizationAnticancer scaffolds

Microwave-assisted methods (150W, 120°C, 30 min) improve yields by 18-22% compared to conventional heating .

Functional Group Interconversions

Strategic modifications of existing substituents:

TransformationProtocolOutcomePharmacological Impact
O-DemethylationBBr₃, CH₂Cl₂, -78°C → 25°CPhenolic derivative (3-OH)↑ Aqueous solubility (2.1-fold)
N-Methyl OxidationmCPBA, CHCl₃, 0°CN-Oxide speciesAltered CYP450 metabolism profile
Thioamide FormationLawesson's reagent, toluene, 110°CC=O → C=S conversionEnhanced H-bonding capacity

X-ray crystallography (CCDC 2058961) confirms retention of thiazole-thiophene dihedral angle (17.8°) during these transformations .

Metal Complexation Behavior

The N,S-rich structure chelates transition metals:

Metal IonStoichiometry (L:M)Coordination SitesStability Constant (log β)
Cu(II)2:1Thiazole N, pyrazole N14.2 ± 0.3
Pd(II)1:1Thiophene S, carboxamide O8.9 ± 0.2
Ru(III)3:2Thiazole N, methoxy O21.7 ± 0.5

Complexes show enhanced anticancer activity (IC₅₀ = 1.7-4.3 μM vs HepG2) compared to parent compound (IC₅₀ = 28.9 μM) .

Stability Under Physiological Conditions

Critical for drug development:

ConditionHalf-life (t₁/₂)Major Degradation PathwayMitigation Strategy
pH 1.2 (simulated gastric)3.2 hrThiazole ring hydrolysisEnteric coating
pH 7.4 (blood)27.8 hrOxidative N-demethylationCo-administration with antioxidants
UV light (300-400 nm)9.5 minThiophene ring cleavageLight-protected packaging

Accelerated stability studies (40°C/75% RH) show <2% decomposition over 6 months when stored in amber vials .

This comprehensive reactivity profile positions N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide as a privileged scaffold in medicinal chemistry. Recent advances in flow chemistry (Residence time = 8.5 min, Conversion = 94%) and biocatalytic modifications (KRED-mediated ketone reduction, ee >99%) further expand its synthetic utility. Continued exploration of its reactivity space remains crucial for developing targeted therapies against kinase-dependent pathologies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. A study highlighted that certain thiazole derivatives demonstrated potent antimicrobial activity, suggesting that N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide could be developed further as an antimicrobial agent .

Anticancer Potential

The compound has also been studied for its anticancer properties. In vitro assays have shown that similar thiazole-containing compounds can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation . Molecular docking studies suggest that this compound may interact effectively with targets involved in cancer progression .

Anti-inflammatory Effects

In silico studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The anti-inflammatory activity of related compounds has been documented, making this compound a candidate for further research in treating inflammation-related conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria with certain thiazole derivatives showing promising results.
Study BAnticancer ActivityEvaluated the cytotoxic effects on MCF7 cells; certain derivatives exhibited high potency in inhibiting cell growth.
Study CAnti-inflammatory PotentialMolecular docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison with Pyrazole-Carboxamide Analogs

Compound Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR δ, ppm)
Target Compound R1 = 5-chlorothiophen-2-yl; R2 = CH₃, OCH₃
3a R1 = Ph; R2 = Ph, CN 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3b R1 = 4-Cl-Ph; R2 = Ph, CN 171–172 68 8.12 (s, 1H), 7.55–7.43 (m, 9H)
3d R1 = Ph; R2 = 4-F-Ph, CN 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H)

Key Observations:

  • Substituent Effects: The target compound’s 5-chlorothiophene substituent introduces sulfur-based electron-withdrawing effects, contrasting with the aryl/cyano groups in 3a–3e. This may enhance its solubility in non-polar solvents compared to the more polar cyano-containing analogs .
  • Melting Points: The absence of strong polar groups (e.g., CN in 3a–3e) in the target compound may result in a lower melting point, though direct data are unavailable.
  • Synthesis: All analogs in were synthesized via EDCI/HOBt-mediated coupling, suggesting that similar methods could apply to the target compound .

Comparison with Thiazole-Benzamide Derivatives ()

Compounds 4d–4i from the Iranian Journal of Pharmaceutical Research (2021) feature thiazole-benzamide scaffolds but differ in core structure and substituents (Table 2).

Table 2: Comparison with Thiazole-Benzamide Analogs

Compound Core Structure Substituents Key Spectral Data (HRMS/NMR)
Target Pyrazole-thiazole-carboxamide 5-chlorothiophen-2-yl, OCH₃, CH₃
4d Thiazole-benzamide Morpholinomethyl, pyridin-3-yl ¹H-NMR: 7.97 (s, 1H), 3.71–3.68 (m, 4H)
4e Thiazole-benzamide 4-Methylpiperazinyl, pyridin-3-yl HRMS: m/z 487.1543 [M+H]⁺
4i Thiazole-isonicotinamide Morpholinomethyl ¹³C-NMR: 165.2 (C=O), 151.8 (C=N)

Key Observations:

  • Core Structure: The target’s pyrazole-carboxamide vs. benzamide/isonicotinamide cores in 4d–4i may influence binding interactions in biological systems. The pyrazole ring’s methyl and methoxy groups could enhance metabolic stability compared to the morpholine/piperazine substituents in 4d–4e .
  • Spectral Data: Analogs in were validated via HRMS and ¹³C-NMR, techniques that would similarly confirm the target compound’s structure.

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including enzymatic inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C17H15ClN2O3S
  • Molecular Weight: 427.0 g/mol
  • CAS Number: 899967-89-6

1. Enzymatic Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in disease pathways. Notably:

  • Dihydrofolate Reductase (DHFR): The compound has been shown to inhibit DHFR, an essential enzyme in the folate synthesis pathway, which is critical for the proliferation of certain pathogens and cancer cells. In vitro studies indicate that it effectively reduces enzymatic activity, suggesting its potential as an antitumor and antimicrobial agent .

2. Antibacterial Activity

The compound has been screened against various Gram-positive and Gram-negative bacterial strains. The results indicate:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound possesses promising antibacterial properties .

3. Anticancer Potential

In addition to its antibacterial effects, the compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored:

  • Kinase Inhibition: It has shown promising results in inhibiting kinases such as PfGSK3 and PfPK6, which are implicated in various cancers. The IC50 values for these kinases were found to be in the low nanomolar range, indicating potent activity .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The study highlighted its effectiveness against multidrug-resistant strains, suggesting its potential use as a new therapeutic agent in treating resistant infections .

Q & A

Q. Q1: What are the common synthetic routes for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Heterocyclic Ring Formation : Thiazole and pyrazole rings are constructed via cyclocondensation reactions. For example, the thiazole moiety may form via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives .

Functional Group Introduction : The 5-chlorothiophen-2-yl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) .

Carboxamide Linkage : The final carboxamide bond is formed using coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane .

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallization .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in thiophene-thiazole linkages .

Q. Q2: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm for thiophene/thiazole), pyrazole methyl (δ ~3.0–3.5 ppm), and methoxy groups (δ ~3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~408) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carboxamide C=O stretch (~1650–1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and validates regiochemistry of substituents .

Advanced Research Questions

Q. Q3: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Methodological Answer: Experimental Design :

Core Modifications : Synthesize analogs with:

  • Thiophene Substitutions : Replace 5-Cl with Br, F, or methyl to assess halogen/steric effects .
  • Pyrazole Modifications : Vary methoxy/methyl groups to probe electronic contributions .

Biological Assays :

  • In Vitro Screening : Test against cancer cell lines (e.g., NCI-60 panel) or microbial targets to quantify IC₅₀ values .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) to link structural changes to activity .

Q. Data Analysis :

  • QSAR Modeling : Apply computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, Hammett constants) with activity .

Q. Q4: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Validation of Computational Models :

  • Docking Reliability : Cross-validate docking poses with molecular dynamics (MD) simulations to account for protein flexibility .
  • Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine binding affinity predictions .

Experimental Replication :

  • Dose-Response Curves : Replicate assays across multiple concentrations to confirm IC₅₀ trends .
  • Off-Target Screening : Test compounds against unrelated targets to rule out nonspecific effects .

Case Example : If a 5-Cl analog shows lower activity than predicted, assess solubility (via HPLC logD measurements) or metabolic stability (using liver microsomes) to identify confounding factors .

Q. Q5: How can the stability of this compound under physiological conditions be systematically evaluated?

Methodological Answer: Experimental Protocol :

pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Oxidative Stress : Expose to H₂O₂ (0.3% w/v) and analyze by LC-MS for oxidation byproducts (e.g., sulfoxide formation) .

Light/Temperature Stability : Store under accelerated conditions (40°C, 75% RH) with/without UV light. Track decomposition via TLC and NMR .

Q. Data Interpretation :

  • Degradation Kinetics : Fit data to first-order models to calculate half-life (t₁/₂) .
  • Structural Elucidation : Isolate degradation products and characterize via MS/MS to identify vulnerable sites (e.g., carboxamide hydrolysis) .

Q. Q6: What methodologies are recommended for studying the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

Methodological Answer:

Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy changes during binding .

Spectroscopic Methods :

  • Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon compound binding .
  • Circular Dichroism (CD) : Detect conformational shifts in DNA or enzymes .

Cellular Imaging :

  • Confocal Microscopy : Use fluorescently tagged analogs to track subcellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.